3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
Overview
Description
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is planar with a root mean square (r.m.s.) deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.60 . The compound is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .Scientific Research Applications
Green Synthesis and Inhibition Studies
Researchers have explored the synthesis of novel pyrazolylpyridazine amines using 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine and their application in inhibiting yeast α-glucosidase. One study found that these compounds, particularly the m-chloro derivative, were potent inhibitors of this enzyme, suggesting potential in medical and biochemical research (Chaudhry et al., 2017).
Electronic and Photophysical Properties
Research has been conducted on the modulation of electronic and photophysical properties of ReI(CO)3Br complexes using ligands like this compound. These studies are significant for understanding the interactions and properties of these complexes, which have implications in fields like material science and photophysics (Saldías et al., 2019).
Surface Protection Activities
Another area of research is the use of 3-chloropyridazine derivatives, including this compound, in protecting mild steel surfaces. Their effectiveness as corrosion inhibitors in acidic environments has been demonstrated, highlighting their potential in industrial applications like material preservation and surface coating technology (Olasunkanmi et al., 2018).
Structural and Theoretical Studies
Structural analysis and density functional theory calculations have been performed on pyridazine derivatives to explore their electronic properties and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Sallam et al., 2021).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, as related compounds have shown some activity against the MCF-7 breast cancer cells . Additionally, the compound could be used as a nucleus to synthesize a series of pyrazolylpyridazine derivatives .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and inhibit pathways such as FLT3-ITD and BCR-ABL . These targets play crucial roles in cellular processes, including cell growth and division.
Mode of Action
3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been found to bind to DNA , potentially interfering with DNA replication and transcription. Additionally, inhibition of the FLT3-ITD and BCR-ABL pathways can lead to apoptosis or programmed cell death .
Biochemical Pathways
The flt3-itd and bcr-abl pathways, which are inhibited by similar compounds , are involved in cell growth and division. Disruption of these pathways can lead to cell death, potentially explaining the compound’s cytotoxic effects.
Pharmacokinetics
Similar compounds have been found to have good solubility , which can impact bioavailability.
Result of Action
Similar compounds have been found to exhibit cytotoxic effects , potentially due to their interaction with DNA and inhibition of key cellular pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability and efficacy. Additionally, the compound’s cytotoxic effects may vary depending on the specific cellular environment .
properties
IUPAC Name |
3-chloro-6-(1-methylpyrazol-4-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXMNGKIROHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712423 | |
Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943541-20-6 | |
Record name | 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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